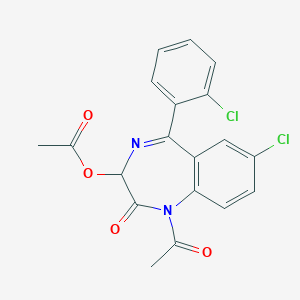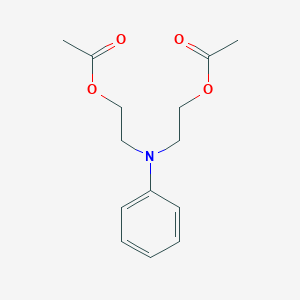![molecular formula C28H28N2O3 B091973 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline CAS No. 17427-69-9](/img/structure/B91973.png)
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline, also known as AN-2728, is a small molecule drug that has been developed for the treatment of inflammatory skin diseases. It belongs to a class of drugs called phosphodiesterase-4 (PDE-4) inhibitors, which work by inhibiting the activity of PDE-4 enzymes that are involved in the regulation of inflammatory responses in the body.
Mécanisme D'action
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline works by inhibiting the activity of PDE-4 enzymes, which are involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-4, 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline increases the levels of cAMP in skin cells, which in turn leads to the downregulation of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models of skin inflammation. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inhibit the migration of immune cells such as T cells and neutrophils to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is its specificity for PDE-4 enzymes, which allows for targeted inhibition of inflammatory responses in the skin without affecting other physiological processes. However, one limitation of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the development and use of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline in the treatment of inflammatory skin diseases. These include:
1. Combination therapy: 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline may be used in combination with other anti-inflammatory drugs to enhance its efficacy and reduce the risk of side effects.
2. Topical delivery: 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline may be formulated into a topical cream or lotion for easier administration and improved patient compliance.
3. New formulations: New formulations of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline may be developed to improve its solubility and bioavailability.
4. Other inflammatory diseases: 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline may be studied for its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is a promising drug candidate for the treatment of inflammatory skin diseases. Its specific mechanism of action and potent anti-inflammatory effects make it an attractive option for further research and development.
Méthodes De Synthèse
The synthesis of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline involves the reaction of 4-bromoaniline with 4-anilinophenoxyacetic acid to form 4-[2-(4-anilinophenoxy)ethoxy]aniline. This intermediate is then reacted with ethylene oxide to form 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]aniline, which is subsequently reacted with phenylboronic acid to form the final product, 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline.
Applications De Recherche Scientifique
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline has been extensively studied for its potential use in the treatment of various inflammatory skin diseases, including psoriasis, atopic dermatitis, and allergic contact dermatitis. It has been shown to reduce the production of inflammatory cytokines and chemokines in skin cells, as well as inhibit the migration of immune cells to the site of inflammation.
Propriétés
IUPAC Name |
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-3-7-23(8-4-1)29-25-11-15-27(16-12-25)32-21-19-31-20-22-33-28-17-13-26(14-18-28)30-24-9-5-2-6-10-24/h1-18,29-30H,19-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBKEHXHHUXBGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCOCCOC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169804 |
Source


|
| Record name | N1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline | |
CAS RN |
17427-69-9 |
Source


|
| Record name | N1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



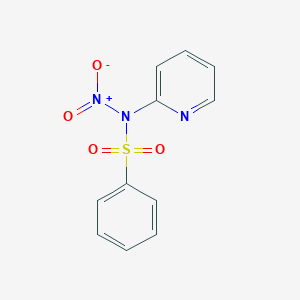

![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
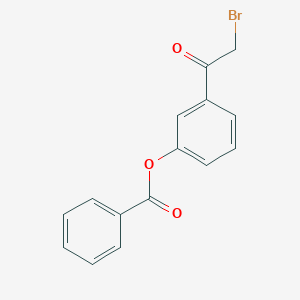


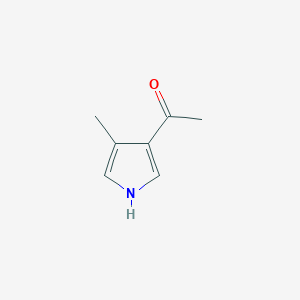


![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
